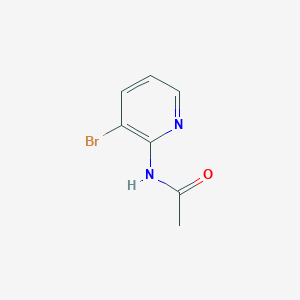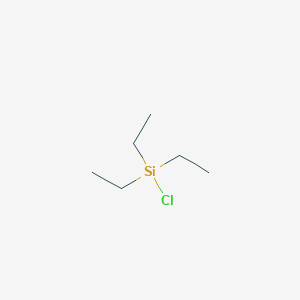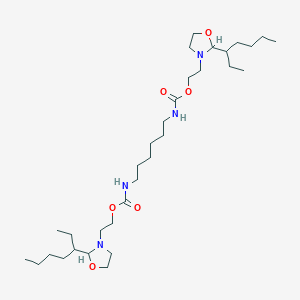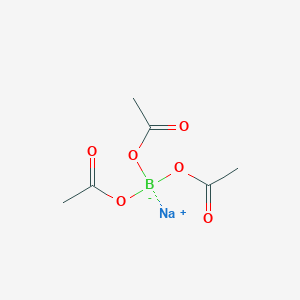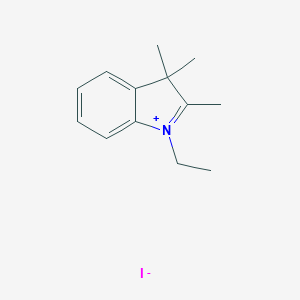
3H-Indolium, 1-Ethyl-2,3,3-Trimethyl-, Iodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide, also known as 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide, is a useful research compound. Its molecular formula is C13H18IN and its molecular weight is 315.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nahinfrarot- und Kurzwellen-Infrarot-Farbstoff-Bausteine
Diese Verbindung dient als Baustein für die Herstellung von Farbstoffen, die im Nahinfrarot (NIR)- und Kurzwellen-Infrarot (SWIR)-Bereich des elektromagnetischen Spektrums arbeiten . Diese Farbstoffe sind entscheidend für Anwendungen wie:
Fluoreszierende Sonden zur Cyaniddetektion
Forscher haben eine neuartige fluoreszierende Sonde auf Basis von 1-Ethyl-2,3,3-Trimethyl-3H-Indoliumiodid zur schnellen Detektion von Cyanid (CN−)-Ionen entwickelt . Diese Anwendung ist bedeutsam in:
Organische Synthese
Die Verbindung wird in der organischen Synthese verwendet, um verschiedene Derivate zu erzeugen, die potenzielle Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft haben. Zum Beispiel:
- Synthese von Pyrido[1,2-a]indoliumsalzen: Diese Salze wurden unter Verwendung von 2,3,3-Trimethyl-3H-Indoliumsalzen synthetisiert und haben Anwendungen bei der Entwicklung neuer Pharmazeutika .
Sensormechanismen
Es spielt eine Rolle bei der Entwicklung von Sensormechanismen zur Detektion verschiedener Analyten. Die Reaktivität der Verbindung mit Cyanid wurde untersucht, um ihr Potenzial als Sensor zu verstehen .
Eigenschaften
IUPAC Name |
1-ethyl-2,3,3-trimethylindol-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N.HI/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14;/h6-9H,5H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXDRZOCHPMFIX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433924 |
Source


|
| Record name | 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14134-81-7 |
Source


|
| Record name | 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



